molecular formula C16H20N4O B2926928 1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea CAS No. 1448036-53-0

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea

Cat. No. B2926928
CAS RN: 1448036-53-0
M. Wt: 284.363
InChI Key: QBHLGGSUJXJGSR-UHFFFAOYSA-N
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Description

1-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-phenylurea is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of urea derivatives and is known to exhibit various biological activities.

Scientific Research Applications

Drug Development

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), could be studied to develop new therapeutic drugs. It might serve as a lead compound for the synthesis of medications with improved efficacy and reduced side effects.

Each of these fields presents a unique avenue for scientific exploration, and the compound’s diverse potential applications make it a promising subject for multidisciplinary research. While the current information available does not provide specific details on the applications, the above analysis is based on the structural features and known activities of similar compounds . Further empirical research would be necessary to confirm these potential applications.

properties

IUPAC Name

1-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-20-15-10-6-5-9-13(15)14(19-20)11-17-16(21)18-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHLGGSUJXJGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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